molecular formula C15H18O3 B14801506 2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B14801506
M. Wt: 246.30 g/mol
InChI Key: YJKRDFOFRNIAIY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid typically involves the reaction of 2,6-dimethylbenzoyl chloride with cyclopentane-1-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
  • 2-(2,6-Dimethylbenzoyl)cyclopentane-1-methanol
  • 2-(2,6-Dimethylbenzoyl)cyclopentane-1-amine

Uniqueness

2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid is unique due to its specific structural configuration and the presence of both a benzoyl and a cyclopentane carboxylic acid group. This combination of functional groups allows for a wide range of chemical reactions and applications, distinguishing it from similar compounds .

Properties

IUPAC Name

2-(2,6-dimethylbenzoyl)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-9-5-3-6-10(2)13(9)14(16)11-7-4-8-12(11)15(17)18/h3,5-6,11-12H,4,7-8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKRDFOFRNIAIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2CCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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